molecular formula C2H8N2O2S B106484 N-ethylsulfamide CAS No. 147962-42-3

N-ethylsulfamide

Cat. No.: B106484
CAS No.: 147962-42-3
M. Wt: 124.17 g/mol
InChI Key: OIGRHMGALPXFHI-UHFFFAOYSA-N
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Description

N-ethylsulfamide is an organosulfur compound characterized by the presence of a sulfonamide functional group. This compound has the molecular formula C2H8N2O2S and a molecular weight of 124.16212 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylsulfamide can be synthesized through the reaction of ethylamine with sulfuryl chloride, followed by the addition of ammonia. The general reaction scheme is as follows: [ \text{SO}_2\text{Cl}_2 + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_2\text{H}_5\text{SO}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions typically include maintaining a temperature range of 0-5°C and using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

Types of Reactions: N-ethylsulfamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Ethylamine.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-ethylsulfamide has a broad spectrum of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: this compound derivatives are studied for their potential antibacterial and antifungal properties.

    Medicine: It serves as a precursor for the development of sulfonamide-based drugs, which are used to treat bacterial infections.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of N-ethylsulfamide involves its interaction with bacterial enzymesThis inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: N-ethylsulfamide is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to other sulfonamides. This uniqueness makes it a valuable intermediate in the synthesis of specialized sulfonamide derivatives .

Properties

IUPAC Name

(sulfamoylamino)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N2O2S/c1-2-4-7(3,5)6/h4H,2H2,1H3,(H2,3,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGRHMGALPXFHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147962-42-3
Record name (ethylsulfamoyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-ethylsulfamide
Reactant of Route 2
Reactant of Route 2
N-ethylsulfamide
Reactant of Route 3
N-ethylsulfamide
Reactant of Route 4
N-ethylsulfamide
Reactant of Route 5
N-ethylsulfamide
Reactant of Route 6
N-ethylsulfamide

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